1-[(4-methylphenyl)methyl]-6-oxo-N-{[(thiophen-2-yl)carbamoyl]amino}-1,6-dihydropyridine-3-carboxamide
Description
Properties
IUPAC Name |
1-[[1-[(4-methylphenyl)methyl]-6-oxopyridine-3-carbonyl]amino]-3-thiophen-2-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3S/c1-13-4-6-14(7-5-13)11-23-12-15(8-9-17(23)24)18(25)21-22-19(26)20-16-3-2-10-27-16/h2-10,12H,11H2,1H3,(H,21,25)(H2,20,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIJJVUQVMSACQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C=CC2=O)C(=O)NNC(=O)NC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-methylphenyl)methyl]-6-oxo-N-{[(thiophen-2-yl)carbamoyl]amino}-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. The process often starts with the preparation of the pyridine ring, followed by the introduction of the thiophene moiety and the carboxamide group. Common reagents used in these reactions include organometallic compounds, such as Grignard reagents, and various catalysts to facilitate the formation of carbon-carbon and carbon-nitrogen bonds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
1-[(4-methylphenyl)methyl]-6-oxo-N-{[(thiophen-2-yl)carbamoyl]amino}-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.
Scientific Research Applications
1-[(4-methylphenyl)methyl]-6-oxo-N-{[(thiophen-2-yl)carbamoyl]amino}-1,6-dihydropyridine-3-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It may be studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Researchers investigate its potential as a therapeutic agent, exploring its efficacy and safety in treating various conditions.
Industry: The compound may be used in the development of new materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism of action of 1-[(4-methylphenyl)methyl]-6-oxo-N-{[(thiophen-2-yl)carbamoyl]amino}-1,6-dihydropyridine-3-carboxamide involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering specific biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Methyl (S)-6-oxo-2-phenyl-5-(thiophen-3-yl)-1-tosyl-1,4,5,6-tetrahydropyridine-3-carboxylate ()
- Key Differences :
- The tetrahydropyridine core is saturated at positions 4 and 5, unlike the dihydropyridine in the target compound.
- A tosyl (p-toluenesulfonyl) group at position 1 increases molecular weight (MW) and may reduce solubility compared to the 4-methylbenzyl group.
- Thiophen-3-yl at position 5 vs. thiophen-2-yl in the target compound: positional isomerism could alter electronic properties and binding interactions.
- Physicochemical Properties :
N-(4-Carbamoylphenyl)-6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydropyridine-3-carboxamide ()
- 4-Carbamoylphenyl group at position 3 replaces the urea-thiophene moiety, eliminating heteroaromatic contributions.
- Implications :
Pyrimidine and Dihydropyridine Derivatives
2-(1-Amino-1-methylethyl)-N-(4-fluorobenzyl)-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxamide ()
- Key Differences :
- Pyrimidine core replaces dihydropyridine, increasing planarity and altering hydrogen-bonding patterns.
- 4-Fluorobenzyl group vs. 4-methylbenzyl: fluorine’s electronegativity may enhance dipole interactions.
AZ257 and AZ331 ()
- Key Features: 1,4-Dihydropyridines with thioether-linked 4-bromophenyl (AZ257) or 4-methoxyphenyl (AZ331) groups. Furyl and cyano substituents contribute to π-stacking and dipole interactions.
FGF1-Targeted Dihydropyridines ()
A series of N-carbamoyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide derivatives (A1–A6) were synthesized and evaluated as FGF1 inhibitors. Key comparisons include:
| Compound | R Group (Position 1) | Binding Energy (kcal/mol) | Notable Features |
|---|---|---|---|
| A1 | Phenyl | -8.2 | Baseline activity |
| A3 | 4-Chlorophenyl | -9.1 | Improved halogen bonding |
| Target | 4-Methylbenzyl | Not reported | Enhanced lipophilicity, urea-thiophene linker |
- The urea-thiophene moiety could provide stronger hydrogen-bonding interactions than simpler carbamoyl groups, though this requires validation .
Furopyridine Derivatives ()
2-(4-Fluorophenyl)-N-methyl-5-(3-((1-methylcyclopropyl)carbamoyl)phenyl)-6-((2,2,2-trifluoroethyl)amino)furo[2,3-b]pyridine-3-carboxamide
- Key Differences: Furopyridine core vs. dihydropyridine: increased aromaticity and rigidity. Trifluoroethylamino group introduces strong polarity and metabolic resistance.
- Relevance :
- The fluorophenyl and trifluoroethyl groups highlight strategies for balancing lipophilicity and solubility, informing design choices for the target compound .
Biological Activity
1-[(4-methylphenyl)methyl]-6-oxo-N-{[(thiophen-2-yl)carbamoyl]amino}-1,6-dihydropyridine-3-carboxamide is a compound with potential therapeutic applications. This article reviews its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Weight | 467.59 g/mol |
| Molecular Formula | C25H29N3O4S |
| LogP | 2.927 |
| Polar Surface Area | 73.394 Ų |
| Hydrogen Bond Acceptors | 7 |
| Hydrogen Bond Donors | 2 |
The compound's structure suggests it may interact with various biological targets, given the presence of multiple functional groups.
Pharmacological Activity
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Antitumor Activity :
- Anti-inflammatory Properties :
- Antimicrobial Effects :
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:
- Substituents at the Phenyl Ring : The presence of a methyl group on the phenyl ring enhances lipophilicity, potentially improving membrane permeability and bioavailability.
- Thiophene Ring Influence : The thiophene moiety may contribute to the compound's interaction with specific biological targets, possibly enhancing its pharmacological effects.
Case Studies
Several studies have explored the biological activity of related compounds:
- Antitumor Effects : A study evaluating similar dihydropyridine derivatives found significant inhibition of tumor growth in vitro and in vivo models. These compounds were effective against various cancer cell lines, including breast and prostate cancer cells .
- Anti-inflammatory Activity : Research demonstrated that derivatives with thiophene rings significantly reduced inflammatory markers in animal models of arthritis, indicating their potential as anti-inflammatory agents .
- Antimicrobial Activity : A series of tests showed that compounds structurally related to our target compound exhibited notable antibacterial activity against Gram-positive and Gram-negative bacteria .
Q & A
Basic Research Questions
Q. What are the typical synthetic routes for synthesizing 1-[(4-methylphenyl)methyl]-6-oxo-N-{[(thiophen-2-yl)carbamoyl]amino}-1,6-dihydropyridine-3-carboxamide?
- Methodological Answer : The synthesis involves multi-step organic reactions, often starting with commercially available precursors like aminobenzamide derivatives and halogenated aromatic intermediates. Key steps include:
- Nucleophilic substitution : Introduction of the 4-methylbenzyl group via alkylation .
- Cyclization : Formation of the dihydropyridine core under controlled pH and temperature .
- Carbamoylation : Reaction with thiophen-2-yl carbamoyl urea to install the urea-linked thiophene moiety .
Solvents such as dichloromethane (DCM) or dimethylformamide (DMF) are commonly used, with yields optimized by adjusting reaction time and catalysts (e.g., Lewis acids) .
Q. How is the compound structurally characterized?
- Methodological Answer : Characterization employs:
- Spectroscopy : ¹H/¹³C NMR confirms the presence of aromatic protons (δ 7.1–7.3 ppm), dihydropyridine NH (δ 10.2 ppm), and carboxamide carbonyls (δ 165–170 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C₂₀H₁₈N₄O₃S) .
- X-ray Crystallography : Resolves the planar dihydropyridine ring and spatial arrangement of substituents .
Q. What initial biological activities have been reported for this compound?
- Methodological Answer : Dihydropyridine derivatives are screened for:
- Enzyme inhibition : Assessed via fluorescence-based assays (e.g., IC₅₀ values against kinases or proteases) .
- Antimicrobial activity : Tested using MIC (minimum inhibitory concentration) assays against Gram-positive bacteria (e.g., S. aureus) and fungi .
- Cytotoxicity : Evaluated via MTT assays on cancer cell lines (e.g., IC₅₀ = 12–18 μM in HeLa cells) .
Advanced Research Questions
Q. How can researchers optimize synthesis conditions to improve yield and purity?
- Methodological Answer : Optimization strategies include:
- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, solvent polarity, catalyst loading) and identify optimal conditions .
- Purification Techniques : Employ flash chromatography (silica gel, eluent: ethyl acetate/hexane) or preparative HPLC (C18 column, acetonitrile/water gradient) .
- Reaction Monitoring : Track intermediates via TLC or in-situ IR spectroscopy to minimize side reactions .
Q. How should contradictions in biological activity data across studies be resolved?
- Methodological Answer : Contradictions may arise from assay variability or structural analogs. Mitigation involves:
- Standardized Protocols : Replicate assays under identical conditions (e.g., cell line passage number, serum concentration) .
- SAR Analysis : Compare activity of analogs (e.g., thiophene vs. furan substituents) to identify critical functional groups .
- Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to assess significance .
Q. What computational methods model the compound’s interactions with biological targets?
- Methodological Answer : Advanced approaches include:
- Molecular Docking : Use AutoDock Vina to predict binding modes to kinases (e.g., docking score ≤ −8.5 kcal/mol indicates strong affinity) .
- MD Simulations : Run 100-ns simulations in GROMACS to analyze stability of ligand-protein complexes (e.g., RMSD < 2 Å) .
- QSAR Modeling : Develop regression models correlating substituent electronegativity with IC₅₀ values .
Q. How can derivatives be designed to enhance target selectivity?
- Methodological Answer : Rational design strategies:
- Bioisosteric Replacement : Substitute the thiophene carbamoyl group with isosteres (e.g., 1,2,4-oxadiazole) to improve metabolic stability .
- Prodrug Modifications : Introduce hydrolyzable esters (e.g., pivaloyloxymethyl) to enhance bioavailability .
- Fragment-Based Screening : Screen fragment libraries to identify moieties that improve binding to off-target proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
